4-(2-methylbenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(2-methylbenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.13241115 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Studies have shown that derivatives of 1,2,4-triazoles, which can be synthesized from reactions involving pyridin-4-yl compounds, display significant antimicrobial activity. For instance, compounds synthesized from 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol showed good to moderate activity against various microbes, indicating potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Antifungal Activity
A specific derivative, "4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine", was synthesized and demonstrated moderate antifungal activity. This highlights the compound's potential in contributing to new antifungal therapies (Mu et al., 2015).
Catalysis in Transfer Hydrogenation
Research on Ir(III), Ru(II), and Os(II) complexes with pyridyl-mesoionic carbene ligands, which could be related to the chemical structure of interest, has shown that these complexes can be highly effective in transfer hydrogenation catalysis. This opens avenues for their application in synthetic chemistry and industrial processes (Bolje et al., 2015).
Corrosion Inhibition
Schiff’s bases of pyridyl substituted triazoles, including compounds with structural similarities to the chemical , have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests their application in protecting industrial machinery and infrastructure against corrosion (Ansari et al., 2014).
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-3-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-4-2-3-5-14(12)11-20-15(18-19-16(20)21)10-13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGXEUONPJALV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NNC2=O)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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